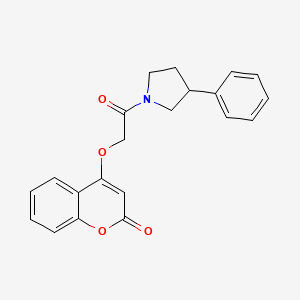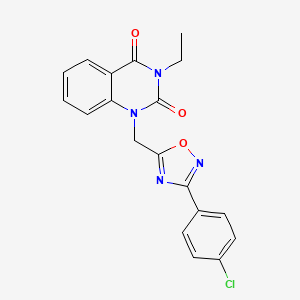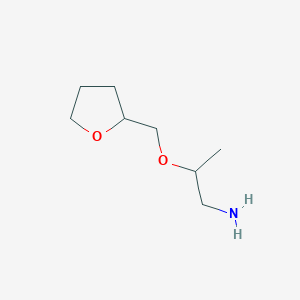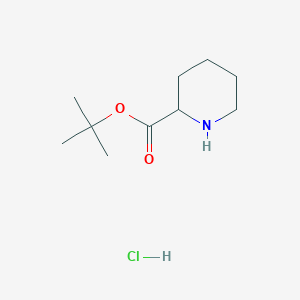
4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with a phenylpyrrolidinyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of action
The compound contains a pyrrolidinone moiety, which is a common pharmacophore in many bioactive compounds . Pyrrolidinone derivatives have been found to exhibit diverse biological activities such as anti-inflammatory, antibacterial, antitumor, antidepressant, and antiviral activities .
Preparation Methods
The synthesis of 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired product under controlled conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form alcohol derivatives.
Scientific Research Applications
4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy)-2H-chromen-2-one include other chromen-2-one derivatives and phenylpyrrolidinyl-containing compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications. Some examples of similar compounds include pyrrolidin-2-one derivatives and other chromen-2-one analogs .
Properties
IUPAC Name |
4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(22-11-10-16(13-22)15-6-2-1-3-7-15)14-25-19-12-21(24)26-18-9-5-4-8-17(18)19/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCQHZDQBZENTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2510357.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2510361.png)
![1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2510363.png)
![(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2510365.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-(propan-2-yl)-1H-imidazole-4-carboxamide](/img/structure/B2510366.png)

![2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2510368.png)
![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)
![2-propyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pentanamide](/img/structure/B2510373.png)


![N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2510376.png)


